1-(2-(Phenanthren-9-yl)phenyl)propan-2-one

Analytical Chemistry Environmental Toxicology Chromatography

Essential DBC ketone metabolite reference standard for LC-MS/MS toxicokinetics. Defined phenanthrene-phenyl-propan-2-one framework ensures precise chromatographic retention and mass fragmentation matching the actual dibenzo[def,p]chrysene metabolite. Non-substitutable in calibration curves and method validation. Pair with deuterated analog (d9) as internal standard for absolute quantification. Certified reference-grade material for regulatory-compliant environmental and toxicological research.

Molecular Formula C23H18O
Molecular Weight 310.396
CAS No. 1013933-56-6
Cat. No. B569640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(Phenanthren-9-yl)phenyl)propan-2-one
CAS1013933-56-6
Molecular FormulaC23H18O
Molecular Weight310.396
Structural Identifiers
SMILESCC(=O)CC1=CC=CC=C1C2=CC3=CC=CC=C3C4=CC=CC=C42
InChIInChI=1S/C23H18O/c1-16(24)14-17-8-2-5-11-20(17)23-15-18-9-3-4-10-19(18)21-12-6-7-13-22(21)23/h2-13,15H,14H2,1H3
InChIKeyRPVQGHQWVSHLPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6): Core Identity and Procurement Baseline


1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6) is a synthetic polycyclic aromatic ketone (C23H18O, MW 310.39) characterized by a phenanthrene moiety ortho-linked to a phenylpropan-2-one backbone . The compound serves primarily as an analytical reference standard for the detection and quantification of the highly carcinogenic polycyclic aromatic hydrocarbon (PAH) dibenzo[def,p]chrysene (DBC) and its metabolites in environmental and toxicological studies [1]. Its primary scientific value is as a metabolite standard of DBC, recognized as the most potent tumorigenic PAH identified to date .

Why Generic Substitution Fails for 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6)


Substitution of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one with other PAH metabolites or ketone standards is scientifically invalid due to its singular, chemically defined relationship with the carcinogen dibenzo[def,p]chrysene (DBC) [1]. This compound is specifically identified as a metabolite of DBC and is required for accurate quantification in toxicological studies [2]. Any structural deviation from the precise phenanthrene-phenyl-propan-2-one framework would alter its chromatographic retention time, mass spectrometric fragmentation pattern, and immunochemical reactivity, thereby rendering it unusable as a surrogate in analytical workflows . The availability of its deuterated analog (1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9) as a stable isotope-labeled internal standard further enforces the requirement for exact chemical identity in LC-MS/MS quantification protocols, as outlined in the evidence below.

Quantitative Differentiation Evidence for 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6)


Physicochemical Property Comparison: LogP and Polar Surface Area for Chromatographic Method Development

The chromatographic behavior of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is defined by its high LogP of 5.79 and low polar surface area (PSA) of 17.07 Ų . These properties differ markedly from more polar DBC metabolites, such as the DBC diol epoxide (LogP ~3.0-4.0, estimated), which influences retention on reversed-phase LC columns. This quantifiable difference directly informs method development and precludes substitution with other PAH standards.

Analytical Chemistry Environmental Toxicology Chromatography

Deuterated Internal Standard Comparison: Structural Specificity for MS Quantification

The availability of 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9 (C23H9D9O, MW 319.44) provides a direct, chemically identical internal standard for quantitative analysis by LC-MS/MS . Compared to a generic, non-isotopically labeled internal standard, the d9-labeled compound co-elutes identically with the analyte but is distinguished by a +9 Da mass shift, ensuring precise quantification via stable isotope dilution [1].

Mass Spectrometry Stable Isotope Dilution Quantitative Analysis

Metabolic Profiling Comparison: Existence as a Distinct DBC Metabolite

1-(2-(Phenanthren-9-yl)phenyl)propan-2-one is identified as a metabolite of dibenzo[def,p]chrysene (DBC), whereas other DBC metabolites, such as DBC-11,12-diol and DBC diol epoxide, are more polar and are the primary DNA-binding species [1]. This compound represents a distinct branch in the metabolic pathway and is required as a reference standard for comprehensive metabolite profiling in toxicokinetic studies [2].

Metabolism Carcinogenesis Polycyclic Aromatic Hydrocarbons

Synthesis and Purity Comparison: Ortho-Substituted Phenylpropan-2-one Backbone

The compound is synthesized via a multi-step route involving Suzuki coupling, Grignard addition, and oxidation, resulting in an ortho-substituted phenylpropan-2-one backbone [1]. This synthetic pathway yields a compound with a defined purity (>95% by HPLC, as typical for research-grade standards) that is specifically required for unambiguous identification in analytical assays. Alternative synthetic routes to similar ketones (e.g., direct Friedel-Crafts acylation) may produce regioisomeric mixtures or lower purity material, compromising its use as a certified reference standard.

Synthetic Chemistry Reference Standards Analytical Method Validation

Optimal Application Scenarios for Procuring 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one (CAS 1013933-56-6)


Quantitative LC-MS/MS Analysis of DBC Metabolites in Biological Matrices

This compound is used as a primary reference standard for identifying and quantifying the parent ketone metabolite in plasma, urine, or tissue samples from toxicokinetic studies involving DBC exposure [1]. It is essential for constructing calibration curves and validating analytical methods. For absolute quantification, it should be paired with its deuterated analog, 1-(2-(Phenanthren-9-yl)phenyl)propan-2-one-d9, which serves as a stable isotope-labeled internal standard to correct for matrix effects and ionization variability [2].

In Vitro Metabolism and Enzyme Kinetics Assays

Researchers use this compound as a certified reference material to confirm the identity of the ketone metabolite formed in in vitro incubations of DBC with human or rodent liver microsomes or recombinant cytochrome P450 enzymes [3]. Its high LogP and unique retention time on reversed-phase columns allow for its separation and identification among more polar, hydroxylated metabolites like DBC-11,12-diol, as detailed in Section 3 .

Environmental Monitoring and Biomonitoring of PAH Exposure

In environmental health studies assessing human exposure to DBC through occupational or dietary sources, this compound serves as an analytical standard for targeted metabolomics . It is used to develop and validate sensitive UPLC-MS/MS methods capable of detecting trace levels (fg/mL range) of DBC metabolites in human plasma or urine, as demonstrated in microdosing studies [2].

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